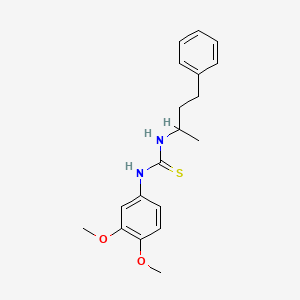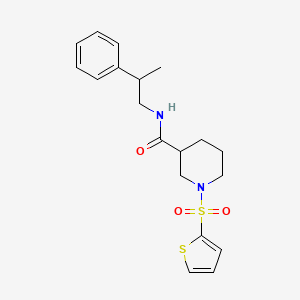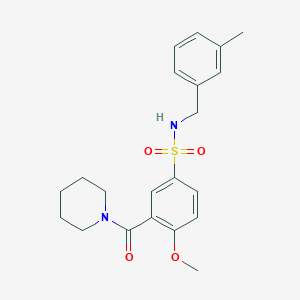
N,1-bis(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
説明
N,1-bis(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, commonly known as DMTA, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
作用機序
The mechanism of action of DMTA is not fully understood. However, it has been proposed that DMTA acts by inhibiting the activity of certain enzymes that are involved in the regulation of cell proliferation and apoptosis. It has also been suggested that DMTA may act by inducing DNA damage, leading to the activation of apoptotic pathways.
Biochemical and Physiological Effects:
DMTA has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes such as topoisomerase IIα and HDAC6, leading to the inhibition of cancer cell proliferation. DMTA has also been shown to induce the expression of certain genes that are involved in the regulation of apoptosis, such as Bax and caspase-3. In addition, DMTA has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
実験室実験の利点と制限
DMTA has several advantages for lab experiments. It is a stable and easily synthesized compound, making it readily available for research purposes. It has also been shown to exhibit potent anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. However, DMTA also has some limitations. It has poor solubility in aqueous solutions, making it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and toxicity of DMTA.
将来の方向性
There are several future directions for the research on DMTA. One potential direction is the development of new anticancer drugs based on the structure of DMTA. Another direction is the investigation of the potential applications of DMTA in materials science and nanotechnology. DMTA has been shown to exhibit unique optical and electronic properties, making it a potential candidate for the development of new materials and devices. Further studies are also needed to determine the optimal dosage and toxicity of DMTA for in vivo applications.
科学的研究の応用
DMTA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. DMTA acts by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
特性
IUPAC Name |
N,1-bis(2,6-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-12-8-6-9-13(2)17(12)21-20(25)18-16(5)24(23-22-18)19-14(3)10-7-11-15(19)4/h6-11H,1-5H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEMIHLOYSFGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)C3=C(C=CC=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4839368.png)
![1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4839372.png)
![N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]methanesulfonamide](/img/structure/B4839373.png)

![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B4839392.png)
![3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4839398.png)
![4-(5-chloro-2-methoxybenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4839405.png)

![N-[2-(4-methylphenoxy)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4839420.png)
![methyl 5-methyl-4-phenyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4839430.png)
![5-(5-chloro-2-thienyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4839435.png)


![3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl 4-chlorobenzoate](/img/structure/B4839466.png)